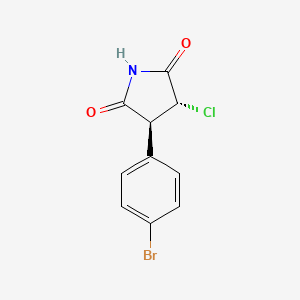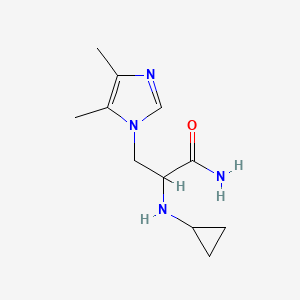
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropylamino group and a dimethyl-imidazolyl group attached to a propanamide backbone. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.
Introduction of the Dimethyl Groups: Methylation reactions can be used to introduce the dimethyl groups onto the imidazole ring.
Attachment of the Propanamide Backbone: The propanamide backbone can be introduced through an amide coupling reaction.
Addition of the Cyclopropylamino Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)butanamide: Similar structure with a butanamide backbone.
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)ethanamide: Similar structure with an ethanamide backbone.
Uniqueness
2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-3-(4,5-dimethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-7-8(2)15(6-13-7)5-10(11(12)16)14-9-3-4-9/h6,9-10,14H,3-5H2,1-2H3,(H2,12,16) |
Clé InChI |
SBZATHLPUJZNFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)CC(C(=O)N)NC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




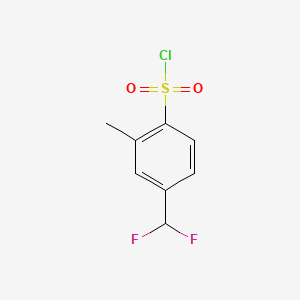
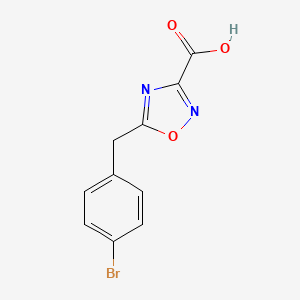
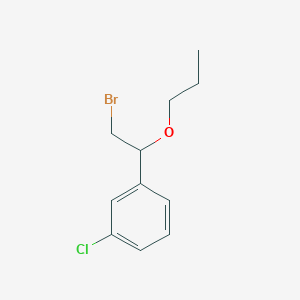
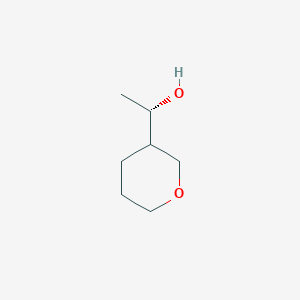
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
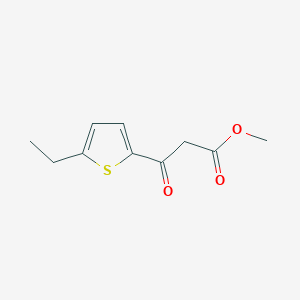


![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

